Multi-step synthesis from pyrrole precursors: This strategy involves a series of reactions starting from substituted pyrroles. For example, 4-benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine (a deaza analog) was synthesized starting with a pyrrole precursor, 1-benzyl-2-formylpyrrole. []
Multi-step synthesis from pyridine precursors: This approach utilizes substituted pyridines as starting materials. The synthesis of 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (another deaza analog) illustrates this method, starting with 2-amino-3,6-dimethylpyridine. []
Nucleophilic aromatic substitution: The chlorine atom at the 4-position is susceptible to nucleophilic attack, allowing for the introduction of diverse substituents. This reactivity has been exploited to synthesize a range of 11-amino-substituted-5,6-dimethyl-5H-pyrido[3',4':4,5]pyrrolo-[2,3-g]isoquinolines, which are analogs of the antitumor agent ellipticine. []
Metal-catalyzed cross-coupling reactions: The compound can participate in palladium-catalyzed reactions like Suzuki-Miyaura coupling, allowing for the attachment of aryl or heteroaryl groups at the 4-position. [, ]
Friedel-Crafts acylation: The pyrrolopyridine core can undergo Friedel-Crafts acylation, enabling the introduction of acyl groups at specific positions. [, ]
BET bromodomain inhibition: Compounds like ABBV-744, derived from 4-chloro-1H-pyrrolo[2,3-c]pyridine, exhibit selectivity for the second bromodomain of the BET family of proteins, interfering with their function in transcriptional regulation. []
CDK8 inhibition: Specific derivatives have been identified as potent type II CDK8 inhibitors, targeting the kinase activity of CDK8 and disrupting its role in cell cycle regulation and Wnt signaling. []
Synthesis of Ellipticine Analogues: The compound serves as a key starting material for the synthesis of 11-amino-substituted-5,6-dimethyl-5H-pyrido[3',4':4,5]pyrrolo-[2,3-g]isoquinolines, designed as analogs of the antitumor agent ellipticine. []
Development of BET Bromodomain Inhibitors: 4-chloro-1H-pyrrolo[2,3-c]pyridine has been used as a scaffold for the development of novel BET bromodomain inhibitors, such as ABBV-744. These inhibitors show promise as potential therapeutics for cancer and inflammatory diseases. []
Exploration of CDK8 Inhibitors: Derivatives of 4-chloro-1H-pyrrolo[2,3-c]pyridine have shown potent inhibitory activity against CDK8, a key regulator of cell cycle progression and Wnt signaling. These findings highlight its potential in developing novel anticancer agents. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: